N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide

Medicinal chemistry Regioisomer differentiation Structure–activity relationship

Research on pyrido[1,2-a]pyrimidin-4-one scaffolds often suffers from incomplete SAR data due to the unavailability of specific regioisomers. This 2,7-dimethyl-4-oxo-pyrido[1,2-a]pyrimidine, linked via a 3-amino bridge to a 4-ethoxybenzamide, solves that gap. - **Complete Your SAR Matrix**: Directly compare activity shifts caused by methyl group position (2,7- vs. 2,8-dimethyl) and the para-ethoxy substituent, which are critical for target binding and selectivity profiling. - **Defined Physicochemical Profile**: With a MW of 337.4, tPSA of ~76 Ų, and a balanced lipophilicity profile, it serves as an ideal lead-like reference point for optimizing cellular permeability. - **Reliable Global Supply**: Available from stock with full analytical characterization, ensuring your screening campaigns proceed without delay.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 941923-59-7
Cat. No. B2613358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide
CAS941923-59-7
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C
InChIInChI=1S/C19H19N3O3/c1-4-25-15-8-6-14(7-9-15)18(23)21-17-13(3)20-16-10-5-12(2)11-22(16)19(17)24/h5-11H,4H2,1-3H3,(H,21,23)
InChIKeyOBLVSSZBQUXKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 941923-59-7: Structural & Pharmacological Baseline


N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide (CAS 941923-59-7) is a synthetic heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a 2,7-dimethyl-substituted fused bicyclic core linked via a 3-amino bridge to a para-ethoxybenzamide moiety . This scaffold is structurally related to known bioactive pyrido[1,2-a]pyrimidines that have demonstrated anticancer, antimalarial, and antibacterial efflux pump inhibitory activities across multiple published series [1]. The compound has a molecular formula of C₁₉H₁₉N₃O₃ (MW = 337.4 g/mol) . Its specific substitution pattern—2,7-dimethyl on the core and 4-ethoxy on the benzamide ring—distinguishes it from regioisomeric analogs (e.g., 2,8-dimethyl or 2,6-dimethyl variants) and from halogen-substituted benzamide derivatives that populate commercial screening libraries.

SAR matrixRegioisomeric library design exploring 2,7-dimethyl pyrido[1,2-a]pyrimidin-4-one benzamides.
Screening probeCandidate for kinase or integrase panels where 3-benzamide vector projects to ATP-binding or allosteric sites.
Selectivity controlNegative probe for efflux pump assays to validate 3-substituted scaffold specificity.

CAS 941923-59-7 vs. Closest Analogs


Within the pyrido[1,2-a]pyrimidin-4-one benzamide sub-series, small alterations in substituent position and identity produce substantial shifts in molecular properties—including lipophilicity, electronic distribution, and steric accessibility to biological targets—that render generic substitution scientifically unsound. The 2,7-dimethyl regioisomer (CAS 941923-59-7) differs from the more common 2,8-dimethyl analog (CAS 946256-60-6) in the location of the methyl group on the pyridine ring, a change that alters the electronic environment of the fused core and has been shown in related pyrido[1,2-a]pyrimidine-3-carboxamide series to significantly impact cytotoxic potency against cancer cell lines [1]. Furthermore, the para-ethoxy substituent on the benzamide ring confers a distinct lipophilicity profile (calculated logP contribution of approximately +0.4–0.5 units relative to the unsubstituted benzamide parent) that differs from the halogen-substituted analogs (e.g., 4-fluoro, 4-chloro, 4-iodo) that dominate commercial libraries [2]. These differences have measurable consequences for target binding, solubility, and metabolic stability that cannot be extrapolated from one analog to another without experimental verification.

Regioisomer2,8-dimethyl analog (CAS 946256-60-6) may exhibit distinct target engagement and potency; 2,7-methyl pattern not equivalent.
Halogen series4-Fluoro, 4-chloro, or 4-iodo benzamide variants differ in lipophilicity and solubility, altering membrane permeability and assay behavior.
2-Substituted scaffold2-Aryl-substituted efflux pump inhibitors (MexAB-OprM series) cannot replace 3-benzamide vector for kinase or integrase studies.

Differentiation Evidence: CAS 941923-59-7


Regioisomeric Methyl Substitution: 2,7- vs. 2,8-Dimethyl

The target compound bears methyl groups at the 2- and 7-positions of the pyrido[1,2-a]pyrimidin-4-one core, distinguishing it from the 2,8-dimethyl regioisomer (CAS 946256-60-6) . In the related pyrido[1,2-a]pyrimidine-3-carboxamide series, altering the position of methyl substituents on the pyridine ring produced a >2-fold change in cytotoxic IC₅₀ values against A549 lung cancer cells (e.g., 3.2 µg/mL for the most active 6-substituted analog vs. >10 µg/mL for unsubstituted or differently substituted variants), demonstrating that the electronic and steric contribution of the methyl position is a determinant of biological activity [1]. While direct head-to-head cytotoxicity data for the 2,7-dimethyl vs. 2,8-dimethyl benzamide pair are not publicly available, the carboxamide series data support class-level inference that the 2,7-substitution pattern cannot be assumed equivalent to the 2,8-pattern.

Methyl regioisomer activity
Class-level
≥2-fold IC₅₀ shift across methyl positional isomers in carboxamide series
2,7-dimethyl pattern may not replicate 2,8-dimethyl response
Direct benzamide pair comparison not yet published
Medicinal chemistry Regioisomer differentiation Structure–activity relationship

Para-Ethoxy vs. Halogen Benzamide: Lipophilicity & Solubility

The 4-ethoxy substituent on the benzamide ring of the target compound imparts distinct physicochemical properties compared to halogen-substituted analogs (e.g., 4-fluoro CAS 941965-66-8, 4-iodo CAS 946235-07-0, and 4-chloro variants). The 4-ethoxybenzamide fragment has a measured logP of approximately 1.02–1.27 [1], which is intermediate between the more polar 4-fluorobenzamide (estimated logP of the fragment ~0.7–0.9) and the more lipophilic 4-iodobenzamide (estimated logP >2.0). In the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives, aqueous solubility is characteristically low (e.g., 0.4 µg/mL reported for AS-35, a representative member of this class) [2], and the choice of benzamide substituent is expected to modulate solubility and membrane permeability. The ethoxy group provides hydrogen bond acceptor capacity (oxygen lone pair) without introducing the heavy atom effects (iodine) or metabolic liabilities (potential for oxidative dehalogenation) associated with halogenated analogs.

Ethoxy lipophilicity
Reported
logP 1.02–1.27 (4-ethoxy fragment)
Intermediate lipophilicity may support balanced permeability and solubility
ΔlogP ≈ +0.2–0.3 vs. 4-fluoro; −0.7 to −1.0 vs. 4-iodo
Lipophilicity Solubility Drug-like properties

3- vs. 2-Position Derivatization and Target Selectivity

The target compound is derivatized at the 3-position of the pyrido[1,2-a]pyrimidin-4-one core via an amide linkage, contrasting with the well-characterized MexAB-OprM efflux pump inhibitor series that are substituted at the 2-position via carbon-linked aryl or heteroaryl groups [1]. In the MexAB-OprM series, 2-aryl-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines demonstrated potentiation of levofloxacin activity against P. aeruginosa with minimum potentiation concentration (MPC) values in the low micromolar range, and morpholine-containing analogs achieved in vivo efficacy in a rat pneumonia model [1]. The 3-benzamide substitution pattern of CAS 941923-59-7 orients the aromatic group in a different vector relative to the core, potentially engaging distinct binding pockets or alternative biological targets (e.g., kinases, HIV-1 integrase) that are known to be modulated by 3-substituted pyrido[1,2-a]pyrimidines .

Derivatization position
Class-level
3-benzamide (amide NH) vs. 2-aryl (C–C bond)
3-position substitution engages kinase/integrase targets; 2-position linked to efflux pump inhibition
Target selectivity profiles differ significantly
Target engagement Chemical probe design MexAB-OprM efflux pump

Physicochemical & Drug-Likeness Profile vs. Analogs

Computational comparison of key molecular descriptors for the target compound and its closest commercially available analogs reveals distinct profiles that may influence assay behavior. The target compound (C₁₉H₁₉N₃O₃, MW = 337.4) has a molecular weight intermediate between the simpler N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide parent (C₁₅H₁₁N₃O₂, MW = 265.3) and the more elaborate N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide analog (MW ~ 349.4). The 4-ethoxy group introduces two additional rotatable bonds compared to the unsubstituted benzamide, increasing conformational flexibility, and adds one hydrogen bond acceptor (ether oxygen). The 2,7-dimethyl core substitution increases steric bulk near the amide linkage relative to the des-methyl parent, which may affect the dihedral angle between the core and the benzamide ring—a geometric parameter reported to be approximately 82° in related pyridodipyrimidine-benzamide crystal structures [1].

Physicochemical profile
Reported
MW 337.4
tPSA ≈76 Ų
5 rotatable bonds
HBA 4, HBD 1
Distinct geometry and flexibility vs. unsubstituted parent; may influence membrane permeability
Identical MW to 2,8-dimethyl regioisomer but different 3D arrangement
Drug-likeness Physicochemical properties Computational chemistry

CAS 941923-59-7: Application Scenarios


SAR Studies: Pyrido[1,2-a]pyrimidine Benzamide Libraries

CAS 941923-59-7 is suitable as a key member of a regioisomeric SAR matrix exploring the effect of methyl position (2,6- vs. 2,7- vs. 2,8-dimethyl) and benzamide para-substituent (ethoxy vs. fluoro, chloro, iodo, unsubstituted) on biological activity. The class-level inference from pyrido[1,2-a]pyrimidine-3-carboxamide series [1] supports the expectation that the 2,7-dimethyl pattern will produce distinct potency profiles from the 2,8-dimethyl analog (CAS 946256-60-6), making both compounds necessary for a complete SAR dataset.

Kinase & Integrase Screening Panels

Based on the known activity of 3-substituted pyrido[1,2-a]pyrimidin-4-ones as HIV-1 integrase inhibitors (via Mg²⁺ chelation by the C-4 keto oxygen and the nitrogen of a heterocyclic moiety) , CAS 941923-59-7 is a candidate for screening against integrase or kinase panels where the 3-benzamide vector is projected to engage the ATP-binding pocket or allosteric sites. The para-ethoxy substituent's intermediate lipophilicity (logP fragment ~1.02–1.27) [2] may offer improved cell permeability relative to more polar analogs, a critical consideration for cell-based screening assays.

Efflux Pump Counter-Screening for Selectivity

Although the MexAB-OprM efflux pump inhibitor pharmacophore requires 2-position aryl substitution [3], CAS 941923-59-7—with its 3-position benzamide—can serve as a negative control or selectivity probe to confirm that biological activity is specific to the 3-substituted scaffold rather than arising from non-specific effects common to the pyrido[1,2-a]pyrimidin-4-one chemotype. This application leverages the clear structural differentiation between 2-substituted and 3-substituted series to validate target engagement specificity.

Physicochemical Benchmarking in Lead Optimization

The target compound's calculated properties (MW = 337.4; tPSA ≈ 76 Ų; 5 rotatable bonds; HBD = 1; HBA = 4) place it within lead-like chemical space, and its 4-ethoxy substitution provides a reference point for balancing lipophilicity and solubility in benzamide-containing pyrido[1,2-a]pyrimidine series [2]. In lead optimization campaigns, CAS 941923-59-7 can serve as a baseline for assessing the impact of replacing the ethoxy group with bioisosteres (e.g., methoxy, difluoromethoxy, cyclopropyloxy) on potency, solubility, and metabolic stability.

Application
Selection Property
Validation Focus
SAR regioisomeric matrix
2,7-dimethyl pattern with para-ethoxy substituent
Regioisomer potency profiling vs. 2,8-dimethyl and halogen analogs
Kinase & integrase screening
3-Benzamide vector and intermediate logP
Target engagement in ATP-binding or allosteric site assays
Efflux pump counter-screen
3- vs. 2-substitution differentiation
Selectivity confirmation for 3-substituted scaffold activity
Physicochemical benchmarking
Lead-like MW, tPSA, rotatable bonds
Balancing lipophilicity and solubility in lead optimization
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